(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39219-28-8 |
|---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-17-methoxy-13-methyl-3-propoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O2/c1-4-13-24-16-6-8-17-15(14-16)5-7-19-18(17)11-12-22(2)20(19)9-10-21(22)23-3/h6,8,14,18-21H,4-5,7,9-13H2,1-3H3/t18-,19-,20+,21?,22+/m1/s1 |
InChI Key |
IUWKNLFTJBHTSD-QIKJAYGVSA-N |
Isomeric SMILES |
CCCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4OC)C |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC)C |
Other CAS No. |
39219-28-8 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(17β)-17-Methoxy-3-propoxyestra-1,3,5(10)-triene; 3-Propoxy-17β-methoxyestra-_x000B_1,3,5(10)-triene; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Promestriene Action
Estrogen Receptor Binding and Activation Kinetics
The primary step in promestriene's mechanism of action is its binding to estrogen receptors (ERs) within target cells patsnap.com. These intracellular proteins act as transcription factors, and upon ligand binding, they undergo conformational changes that enable them to interact with specific DNA sequences and regulate gene transcription patsnap.com.
Characterization of Estrogen Receptor Subtype Specificity
Estrogen receptors exist in two main subtypes, ER alpha (ERα) and ER beta (ERβ), encoded by distinct genes (ESR1 and ESR2, respectively) frontiersin.orgwikipedia.org. These subtypes exhibit structural differences, particularly in their N-terminal A/B domain and ligand-binding domain (LBD), which can influence their binding affinity and specificity for different ligands, as well as their interaction with coactivators and corepressors frontiersin.orgwikipedia.orgnih.govmdpi.com. While estradiol (B170435), an endogenous estrogen, binds equally well to both ERα and ERβ, other ligands can show preferential binding to one subtype over the other wikipedia.orgwomensinternational.com. The specific binding affinity and selectivity of promestriene for ERα and ERβ subtypes are crucial aspects of its pharmacological profile. Research indicates that the conformational change induced by ligand binding is critical for the subsequent association with multiprotein coactivator complexes drugbank.com.
Comparative Receptor Binding Dynamics with Endogenous Estrogens
Promestriene is a synthetic derivative of estradiol patsnap.com. While it mimics the action of natural estrogens, its binding dynamics compared to endogenous estrogens like estradiol can differ. Endogenous estrogens bind with high affinity to ERs nih.gov. The presence of 3-propyl and 17β-methyl ether groups in the promestriene molecule confers protection against certain metabolic degradation processes, potentially influencing its local concentration and interaction with receptors . Studies comparing the binding affinities of different estrogens and estrogen analogs to ER subtypes highlight that different ligands can elicit varying responses depending on the receptor subtype and the cellular context wikipedia.orgnih.govwomensinternational.com. Although direct quantitative data on the comparative binding kinetics (e.g., association and dissociation rates) of promestriene versus estradiol for ERα and ERβ in various tissues is not extensively detailed in the provided sources, the ability of promestriene to stimulate estrogen-responsive genes suggests a functional binding interaction with these receptors scirp.orgscirp.org.
Transcriptional Regulation and Gene Expression Modulation
Upon binding to estrogen receptors, promestriene influences gene expression by modulating transcription. The activated ER-ligand complex can bind directly to estrogen response elements (EREs) in the promoter regions of target genes or interact with other transcription factors to regulate gene expression frontiersin.orgdrugbank.com.
Regulation of Estrogen-Responsive Genes: Focus on Growth Regulating Estrogen Receptor Binding 1 (GREB1)
Growth Regulating Estrogen Receptor Binding 1 (GREB1) is a well-characterized early estrogen-responsive gene whose expression is strongly correlated with estrogen levels and ERα activity scirp.orgprimescholars.commdpi.com. Studies have investigated the effect of promestriene on GREB1 expression in estrogen receptor-positive breast cancer cell lines scirp.orgscirp.org. In estrogen-deprived conditions, low concentrations of promestriene (2-10 pg/ml) were shown to stimulate GREB1 expression in MCF7, T-47D, and BT-474 cell lines scirp.orgscirp.org. In MCF7 cells, 2 pg/ml promestriene promoted GREB1 mRNA expression significantly higher than estradiol scirp.orgresearchgate.net. In BT-474 cells, promestriene at 2 pg/ml had effects on GREB1 mRNA expression equal to estradiol, but at 7 pg/ml, it stimulated expression significantly more than estradiol in estrogen-replete cultures scirp.orgresearchgate.net. These findings indicate that promestriene can effectively modulate the expression of estrogen-responsive genes like GREB1, even at low concentrations and in conditions of estrogen deprivation scirp.orgscirp.org.
The following table summarizes the effect of promestriene on GREB1 mRNA expression in different cell lines:
| Cell Line | Estrogen Condition | Promestriene Concentration (pg/ml) | Effect on GREB1 mRNA Expression vs. Estradiol | Statistical Significance (p-value) |
| MCF7 | Estrogen Deprived | 2 | Significantly Higher | < 0.0001 |
| BT-474 | Estrogen Deprived | 2 | Equal | Not specified |
| BT-474 | Estrogen Replete | 7 | Significantly Higher | 0.0016 |
| T-47D | Estrogen Deprived | 7 | Significantly Stimulated | < 0.0001 |
Note: This table is a representation of data discussed in the text and is not directly interactive.
GREB1 is known to support estradiol-induced ERα gene expression and ER function, and its action involves direct chromatin binding at sites overlapping with histone acetylases, suggesting a role in epigenetic modifications related to ERα gene regulation scirp.orgscirp.orgprimescholars.com.
Epigenetic Modulations in Promestriene-Mediated Gene Activation
Estrogen receptor-mediated gene activation can involve epigenetic modifications, such as histone acetylation scirp.orgscirp.org. GREB1's interaction with histone acetylases like P300/CBP suggests a link between GREB1 activity and histone acetylation, an epigenetic mechanism involved in regulating ERα gene expression scirp.orgscirp.org. The role of chromatin epigenetic regulation in estrogen responsiveness has been highlighted as a potential factor in hormone therapy resistance scirp.orgscirp.org. While the provided information specifically links GREB1 activity to histone acetylation in the context of ERα gene regulation, direct evidence detailing how promestriene specifically induces or modifies epigenetic marks is not explicitly provided. However, given that promestriene stimulates GREB1 expression and GREB1 is involved in epigenetic regulation of ERα-responsive genes, it is plausible that promestriene indirectly influences epigenetic modifications through this pathway scirp.orgscirp.org.
Intracellular Signaling Pathways Activated by Promestriene
Beyond the classical genomic pathway involving direct DNA binding, estrogen receptors can also mediate rapid, non-genomic effects through the activation of intracellular signaling cascades frontiersin.orgresearchgate.net. These pathways can involve interactions with G proteins and activation of kinases like Akt, PKA, and ERK1/2, which can ultimately influence transcription factors such as STAT, CREB, NF-κB, and Jun frontiersin.orgmdpi.comresearchgate.net.
While the primary mechanism of promestriene is described as binding to intracellular estrogen receptors and regulating gene transcription patsnap.comdrugbank.com, some research suggests that estrogen analogs can potentially activate cells through alternate signaling pathways scirp.orgscirp.org. Estrogen receptors can engage in crosstalk with other signaling pathways, including those mediated by integrins researchgate.net. Ligand binding to integrins can activate intracellular signaling proteins and secondary intracellular pathways like Rac, Ras, PI3K, Erk, and Akt, which relay signals to influence gene promoters researchgate.net.
Furthermore, mutual transrepression can occur between the estrogen receptor and NF-κB in a cell-type specific manner drugbank.com. Ligand-bound ERs can decrease NF-κB DNA-binding activity and inhibit NF-κB-mediated transcription drugbank.com. They can also be recruited to NF-κB response elements of certain gene promoters drugbank.com. This suggests a potential for promestriene, as an ER ligand, to influence pathways involving NF-κB, although the specifics of this interaction for promestriene are not extensively detailed in the provided sources. The provided information indicates that estrogen signaling can be mediated through various intracellular pathways, including those involving kinases and transcription factors, contributing to the diverse effects of estrogen in cells frontiersin.orgmdpi.comresearchgate.net.
Exploration of Non-Canonical Estrogen Receptor Signaling Pathways
While the classical understanding of estrogen receptor signaling involves ligand-bound receptors translocating to the nucleus and directly interacting with estrogen response elements (EREs) on DNA to regulate gene transcription (genomic signaling), estrogens and their analogs can also act through non-canonical, or non-genomic, pathways. genome.jpnih.govmdpi.comgenome.jp These non-canonical pathways are typically initiated at the cell membrane, involving a subpopulation of ERs located at the plasma membrane (mER) or G-protein coupled estrogen receptors (GPER). genome.jpnih.govmdpi.comgenome.jp Activation of these membrane-associated receptors can rapidly trigger various intracellular signaling cascades, including those involving calcium, cAMP, and protein kinases, ultimately influencing downstream transcription factors without direct DNA binding of the receptor. genome.jpgenome.jp
Research suggests that promestriene's stimulation in estrogen-deprived conditions might involve activation through an alternate signaling pathway, potentially including flexibility in receptor binding for analogs or increased expression or sensitivity of estrogen receptors. scirp.orgscirp.org Non-canonical estrogen signaling has gained attention as a potential factor in endocrine resistance in cancers, where alternate receptors like GPER-1 can be activated by estrogen or even some therapeutic agents, leading to the activation of pathways such as MAPK and GPCR, promoting cell proliferation. nih.govnih.gov
Interaction with Kinase Cascades and Downstream Effectors
Upon activation, estrogen receptors, including those involved in non-canonical signaling, can interact with and activate various kinase cascades. genome.jpmdpi.comgenome.jpidrblab.net Membrane-initiated estrogen signaling can rapidly activate intracellular pathways such as the PI3K/AKT and Ras/MAPK pathways. mdpi.com For instance, estrogen binding to ERα can lead to the rapid formation of a cytoplasmic complex with proteins like Src protein kinase and the p85 subunit of PI3K, triggering MAPK and Akt pathways within minutes of ligand binding. mdpi.com These kinase cascades, in turn, can influence downstream effectors, including transcription factors, which regulate gene expression related to cell proliferation and survival. mdpi.commdpi.comnih.gov
While specific detailed research on promestriene's direct interaction with particular kinase cascades like MAPK or PI3K is not extensively highlighted in the provided text, the general mechanisms of estrogen receptor signaling indicate that such interactions are likely involved in its cellular effects. The activation of pro-survival kinase pathways downstream of membrane estrogen receptor activation can lead to the phosphorylation of factors like CREB and the nuclear translocation of NFκB, transcription factors that control the expression of anti-apoptotic proteins such as Bcl-2. nih.gov
One significant downstream effector influenced by estrogen receptor activation, and potentially by promestriene, is GREB1 (Growth Regulation by Estrogen in Breast Cancer 1). scirp.orgscirp.orgresearchgate.netprimescholars.com GREB1 is a prominent estrogen-responsive gene and a downstream target of ERα. scirp.orgscirp.orgresearchgate.netprimescholars.com It plays a crucial role in ER signaling-dependent oncogenesis in breast cancers and acts as a transcription coactivator that interacts with and regulates ERα function, affecting chromatin interaction and modulating downstream oncogenic signals that initiate breast cancer development and progression. researchgate.netprimescholars.com Studies have shown that promestriene can affect GREB1 expression in estrogen-sensitive breast cancer cells. scirp.orgscirp.orgresearchgate.net
Cell Line-Specific Responses to Promestriene Exposure
The effects of promestriene have been investigated in various cell lines, particularly those relevant to estrogen-sensitive tissues like breast cancer cells. scirp.orgscirp.orgresearchgate.netaacrjournals.org
Effects on Estrogen Receptor-Positive (ER+) Cell Line Proliferation in Varying Estrogen Environments
Studies using ER+ breast cancer cell lines such as MCF-7, T-47D, and BT-474 have examined the proliferative effects of promestriene under different estrogen conditions. scirp.orgscirp.orgresearchgate.netaacrjournals.org In estrogen-replete conditions, promestriene did not stimulate proliferation in MCF-7, BT-474, or T47-D tumor cells, even at high concentrations. scirp.orgscirp.orgresearchgate.net This suggests that in the presence of sufficient endogenous estrogen, promestriene does not additively or synergistically promote cell growth in these cell lines.
Analysis of Cell Proliferation Induction in Estrogen-Deprived Cellular Models
In contrast to estrogen-replete conditions, studies have shown that in estrogen deprivation conditions, low doses of promestriene (2 - 10 pg/ml) were able to stimulate GREB1 expression in MCF-7, T-47D, and BT-474 cell lines. scirp.orgscirp.org In some cases, this stimulation was equal to or significantly higher than that induced by estradiol. scirp.orgscirp.org While promestriene did not induce significant breast cancer cell growth at concentrations greater than 10 pg/ml, its ability to stimulate GREB1 expression at lower concentrations in estrogen-deprived conditions indicates a potential estrogenic effect. scirp.orgscirp.org
Specifically, in estrogen-deprived MCF-7 cells, low dose promestriene (2-10 pg/ml) effects on cell proliferation were not significantly different from low dose estradiol. researchgate.net However, unlike comparable doses of estradiol, low dose promestriene did not stimulate GREB1 expression in MCF-7 cells in one study. researchgate.net Another study, however, reported that in estrogen deprivation conditions, low dose promestriene did stimulate GREB1 expression in MCF-7 cells significantly greater than that seen with estradiol. scirp.orgscirp.org These seemingly conflicting findings highlight the complexity of promestriene's effects and the potential for cell line-specific or experimental variations.
The potential for promestriene to stimulate estrogen-inducible gene expression and proliferation in estrogen-deprived conditions suggests that it has the potential to support estrogen-like cell signaling in these environments. scirp.orgscirp.org This is particularly relevant in contexts where estrogen levels are low, such as in postmenopausal women or those undergoing aromatase inhibitor therapy. scirp.orgscirp.orgnih.govwjgnet.com
Here is a summary of research findings on Promestriene's effects on ER+ cell lines:
| Cell Line | Estrogen Environment | Promestriene Concentration (pg/ml) | Effect on Proliferation | Effect on GREB1 Expression | Source |
| MCF-7, T-47D, BT-474 | Estrogen Replete | Up to 100,000 | No stimulation | Not specified | scirp.orgscirp.orgresearchgate.net |
| MCF-7, T-47D, BT-474 | Estrogen Deprived | 2 - 10 | Not significantly different from low dose estradiol (MCF-7); Not specified for T-47D, BT-474 | Stimulated (equal to or greater than estradiol in some cases) | scirp.orgscirp.orgresearchgate.net |
Note: Data on proliferation and GREB1 expression effects may vary between studies and cell lines.
Preclinical Pharmacodynamics and Metabolism of Promestriene
Structural Determinants of Localized Pharmacodynamic Peculiarities
The distinct pharmacodynamic profile of promestriene, particularly its minimal systemic absorption and localized action, is a direct consequence of its molecular structure. It is an estradiol (B170435) molecule modified with a 3-propyl ether and a 17β-methyl ether group. nih.govtaylorandfrancis.com These modifications are pivotal in dictating its interaction with biological membranes and its subsequent activity.
Influence of 3-Propyl and 17β-Methyl Ether Groups on Molecular Conformation and Activity
The presence of the 3-propyl and 17β-methyl ether groups on the estradiol backbone significantly alters the molecule's physicochemical properties. These ether linkages increase the lipophilicity of the compound compared to estradiol. This increased lipophilicity might be expected to enhance membrane permeability; however, the steric hindrance introduced by these bulky ether groups is thought to play a crucial role in its localized effect.
Mechanistic Analysis of Basal Membrane Penetration Limitation
The primary reason for the localized effect of topically applied promestriene is its limited penetration through the basal membrane of the vaginal epithelium. While the precise molecular mechanism is not fully elucidated in preclinical studies, it is hypothesized that the 3-propyl and 17β-methyl ether groups are the principal determinants of this limitation.
These bulky ether groups are thought to sterically hinder the passage of the promestriene molecule through the tight junctions and the extracellular matrix of the basal membrane. This "molecular trapping" within the superficial layers of the mucosa allows for a high local concentration and effect, while minimizing systemic exposure. A liver perfusion study has suggested that the 3-propyl ether group also offers some protection against rapid hepatic degradation, which would be relevant if any systemic absorption were to occur.
Biotransformation Pathways
Although systemic absorption of promestriene is minimal, the portion that does enter circulation undergoes hepatic metabolism. The biotransformation of promestriene primarily involves the cleavage of its ether bonds to release the active estrogen, estradiol, which is then further metabolized.
Role of Cytochrome P450 Enzymes (CYP3A4, CYP1A2) in Hepatic Metabolism
Preclinical data indicate that the hepatic metabolism of promestriene is mediated by the cytochrome P450 enzyme system. Specifically, isoforms CYP3A4 and CYP1A2 are implicated in the oxidative cleavage of the 3-propyl and 17β-methyl ether groups. nih.govnih.gov
CYP3A4 is a major enzyme in drug metabolism, known for its broad substrate specificity, while CYP1A2 is also involved in the metabolism of various xenobiotics. The activity of these enzymes can vary between individuals, which could potentially influence the rate of promestriene metabolism in a clinical setting.
Interactive Data Table: Key Enzymes in Promestriene Metabolism
| Enzyme Family | Specific Isoform | Role in Promestriene Metabolism |
| Cytochrome P450 | CYP3A4 | Oxidative cleavage of ether bonds |
| Cytochrome P450 | CYP1A2 | Oxidative cleavage of ether bonds |
Formation and Fate of Estrone (B1671321) and Estriol (B74026) Metabolites
Following the initial metabolism of promestriene to estradiol by CYP3A4 and CYP1A2, the resulting estradiol enters the well-established metabolic pathway for endogenous estrogens. Estradiol is reversibly oxidized to estrone, a less potent estrogen. Both estradiol and estrone can be further hydroxylated and subsequently metabolized to estriol. nih.gov
Enterohepatic Recirculation and Conjugate Formation in Preclinical Models
Once in the liver, estradiol and its metabolites, estrone and estriol, undergo phase II conjugation reactions. These reactions involve the attachment of glucuronic acid or sulfate (B86663) groups to the steroid molecule, forming water-soluble glucuronide and sulfate conjugates. nih.gov These conjugates are then excreted into the bile and subsequently enter the intestinal tract.
In the intestine, gut microbiota can produce enzymes, such as β-glucuronidase and sulfatase, which can cleave these conjugates, releasing the active estrogen molecules. These deconjugated estrogens can then be reabsorbed into the bloodstream and return to the liver, thus completing the enterohepatic loop. This process effectively increases the half-life of systemically available estrogens. Given that estradiol is the primary metabolite of promestriene, it is plausible that it undergoes a similar fate, though further specific preclinical investigations on promestriene are warranted to confirm this. nih.gov
Interactive Data Table: Estrogen Metabolites and Conjugates
| Parent Compound | Primary Metabolite | Secondary Metabolites | Conjugated Forms |
| Promestriene | Estradiol | Estrone, Estriol | Estradiol-glucuronide, Estradiol-sulfate, Estrone-glucuronide, Estrone-sulfate, Estriol-glucuronide, Estriol-sulfate |
Identification of Molecular Targets and Interactions
Primary Estrogen Receptor Targeting Investigations
Promestriene functions as an estrogen analog, binding to estrogen receptors in target tissues patsnap.compatsnap.com. The classical mechanism of estrogen receptor action involves the binding of a ligand (such as promestriene) to intracellular ERs (ERα and ERβ). This binding induces a conformational change in the receptor, leading to dimerization and translocation to the nucleus patsnap.comwikidoc.org. In the nucleus, the activated ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes patsnap.comwikidoc.orgnih.gov. This interaction with EREs, along with the recruitment of coactivator proteins, modulates the transcription of estrogen-responsive genes, ultimately leading to a cascade of biological effects patsnap.comwikidoc.orgnih.gov.
Research indicates that promestriene binds specifically to estrogen receptors, subsequently activating them to promote the transcription of these genes patsnap.compatsnap.com. This activation is crucial for restoring the structure and function of estrogen-deficient tissues, such as the vaginal epithelium patsnap.com.
Studies investigating the interaction of promestriene with ERs have explored its effects on gene expression. For instance, research in estrogen receptor-positive breast cancer cell lines (MCF-7, T-47D, and BT-474) examined promestriene's ability to stimulate the expression of GREB1, an estrogen-responsive gene linked to ERα expression and the growth of ER+ breast cancer cells scirp.orgscirp.org. While high concentrations of promestriene did not stimulate proliferation in estrogen-replete conditions, low doses (2-10 pg/ml) were found to stimulate GREB1 expression in estrogen-depleted conditions, in some cases to levels significantly higher than those induced by estradiol (B170435) scirp.orgscirp.org. These findings suggest that promestriene can support estrogen-like cell signaling, particularly in estrogen-deprived environments scirp.orgscirp.org.
Data on GREB1 mRNA expression in ER+ breast cancer cell lines treated with promestriene in estrogen-depleted conditions:
| Cell Line | Promestriene Concentration (pg/ml) | Effect on GREB1 mRNA Expression (Relative to Estradiol) | Citation |
| MCF7 | 2 | Significantly higher | scirp.org |
| BT-474 | 2 | Equal | scirp.org |
| BT-474 | 7 | Significantly more than estradiol in estrogen replete cultures | scirp.org |
| T-47D | 7 | Significantly stimulated compared to estradiol | scirp.org |
This table illustrates that promestriene can effectively activate estrogen-responsive gene expression in certain contexts, highlighting its interaction with the primary estrogen receptor pathway scirp.org.
Exploration of Potential Membrane-Initiated Estrogen Receptor Signaling
Beyond the classical nuclear pathway, estrogens are also known to mediate rapid, non-genomic signaling events initiated at membrane-associated estrogen receptors wikidoc.orgnih.govgenome.jp. These membrane estrogen receptors (mERs) include a subpopulation of ERα and ERβ localized at the plasma membrane, as well as the G protein-coupled estrogen receptor (GPER, also known as GPR30) wikidoc.orgnih.govgenome.jpnih.gov.
Membrane-initiated estrogen signaling can activate various downstream pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K/Akt) pathways wikidoc.orgnih.govgenome.jp. These rapid signaling events can occur independently of nuclear transcription but can also influence nuclear receptor activity through mechanisms like phosphorylation and nuclear translocation wikidoc.orgnih.gov.
While the primary focus of promestriene's mechanism of action has been on its interaction with classical nuclear ERs, the potential for it to engage with membrane-initiated signaling pathways exists, given its structural similarity to estradiol and the known involvement of mERs in estrogen signaling wikidoc.orgnih.govgenome.jp. Some research tools and antibodies related to promestriene are also associated with GPR30, suggesting potential areas of investigation medchemexpress.com. However, specific detailed research findings explicitly demonstrating promestriene's direct interaction with and activation of mERs like GPER or membrane-bound ERα/β were not prominently found in the provided search results. Further research would be needed to fully elucidate promestriene's potential role in membrane-initiated estrogen receptor signaling.
Investigation of Novel Molecular Targets Beyond Classical Estrogen Receptors (e.g., SREBP Pathway Components)
While promestriene's primary mechanism involves estrogen receptors, explorations into potential interactions with other molecular targets have been considered. One area of interest is the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that play a central role in regulating lipid homeostasis, controlling the expression of genes involved in cholesterol, fatty acid, and triglyceride synthesis patsnap.comresearchgate.net.
The SREBP pathway has been implicated in various physiological and pathological processes, including the function of sebaceous glands and the growth of certain cancers patsnap.comresearchgate.net. Given that estrogens can influence lipid metabolism and cellular proliferation, potential crosstalk between estrogen signaling and the SREBP pathway exists.
Limited information directly linking promestriene to the SREBP pathway was found in the provided search results. However, one search result mentions a study that utilized a high-throughput screening platform to identify FDA-approved drugs that inhibit SREBP pathway activation, and this context appears alongside discussions related to promestriene in another result patsnap.com. This juxtaposition might suggest that the SREBP pathway is an area of potential, albeit not definitively established, investigation regarding promestriene's broader molecular interactions beyond classical ERs.
Another search result briefly mentions that other less powerful estrogen derivatives (besides androgens) have shown a more specific action on the sebaceous gland, and promestriene is listed as an example in this context researchgate.net. The regulation of sebaceous gland activity involves complex signaling pathways, including those related to lipid synthesis and potentially the SREBP pathway researchgate.net. While this provides a weak associative link, it does not constitute direct evidence of promestriene specifically targeting SREBP pathway components.
Comparative Preclinical and in Vitro Research on Promestriene
Comparative Analysis of Estrogenic Effects in Diverse Cellular Models
Studies have explored the estrogenic effects of promestriene in estrogen receptor-positive (ER+) cell lines, primarily focusing on breast cancer cell lines such as MCF-7, T-47D, and BT-474, which are known to be sensitive to estrogen stimulation scirp.orgncats.ioaacrjournals.org. These cell lines serve as models to assess the potential for promestriene to induce estrogen-like cellular responses.
Differential Gene Expression Profiles Compared to Estradiol (B170435) and Other Estrogen Analogs
Research has examined the impact of promestriene on the expression of estrogen-responsive genes. One key gene studied is GREB1 (Growth Regulation by Estrogen in Breast Cancer 1), which is known to be strongly induced by estradiol and is involved in ER alpha expression and ER+ breast cancer cell growth scirp.orgncats.ioresearchgate.netscirp.org.
Comparative studies in ER+ breast cancer cell lines (MCF-7, T-47D, and BT-474) have shown differential effects of promestriene and estradiol on GREB1 mRNA expression under both estrogen-replete and estrogen-depleted conditions scirp.orgresearchgate.netscirp.org.
In MCF-7 cells, 2 pg/ml of promestriene significantly promoted GREB1 mRNA expression to a greater extent than estradiol in both estrogen-replete and depleted cultures (p < 0.0001) scirp.orgresearchgate.netscirp.org.
In BT-474 cells, promestriene at 2 pg/ml had effects on GREB1 mRNA expression equal to estradiol. However, at a higher concentration of 7 pg/ml in estrogen-replete cultures, promestriene stimulated GREB1 expression significantly more than estradiol (p = 0.0016) scirp.orgresearchgate.netscirp.org. There was no significant difference at 2 pg/ml in either estrogen-replete or depleted conditions scirp.orgscirp.org.
In T-47D cells, 2 pg/ml promestriene stimulation of GREB1 expression was significantly higher than estradiol in estrogen-replete conditions (p = 0.0027) scirp.orgresearchgate.netscirp.org. At 7 pg/ml, T-47D cells were significantly stimulated by promestriene compared to estradiol in estrogen-depleted conditions (p < 0.0001) scirp.orgresearchgate.netscirp.org.
These findings indicate that promestriene can stimulate estrogen-responsive gene expression, and its effect relative to estradiol can vary depending on the cell line and the estrogen availability in the culture medium scirp.orgresearchgate.netscirp.org.
Comparative Cellular Proliferative Responses in Estrogen-Sensitive Cell Lines
The proliferative effects of promestriene have been investigated in the same ER+ breast cancer cell lines. These studies aim to determine if promestriene promotes cell growth, similar to estradiol.
In estrogen-sufficient culture conditions, promestriene did not stimulate proliferation in MCF-7, BT-474, or T-47D cells, even at high concentrations (up to 100,000 pg/ml) scirp.orgncats.ioaacrjournals.orgscirp.org.
However, in estrogen-deprived conditions, low doses of promestriene (2-10 pg/ml) showed effects on cell proliferation in MCF-7 cells that were not significantly different from low-dose estradiol aacrjournals.orgresearchgate.net. In contrast, T-47D and BT-474 cell lines proliferated in response to promestriene treatment under estrogen deprivation aacrjournals.orgresearchgate.net.
The growth response of MCF-7 cells to estradiol stimulation showed a linear correlation with dose, while no significant linear correlation was observed with promestriene researchgate.net.
Ex Vivo Absorption and Tissue Penetration Studies (e.g., Dermal and Mucosal Models)
Ex vivo studies have been conducted to assess the absorption and penetration of promestriene through tissue, providing insights into its local activity and potential for systemic exposure.
An ex vivo percutaneous absorption study using infant foreskin treated with a promestriene oil-in-water emulsion (10 μg/mg) for 24 hours characterized its penetration nih.govresearchgate.netresearchgate.net. The study found that promestriene exhibited controlled release properties nih.govresearchgate.net.
Penetration of promestriene into the epidermis was more than six times higher than into the dermis (4.13 ± 2.46 mg/g versus 0.62 ± 0.84 mg/g, respectively) nih.govresearchgate.netresearchgate.net. Apparent promestriene fluxes into and through the skin were calculated as 1.5 μg/cm²/h and <0.89 μg/cm²/h, respectively nih.govresearchgate.netresearchgate.net. The study concluded that less than 2% of the initial dose was absorbed within 24 hours, which compared well with other steroids applied topically in colloidal systems nih.govresearchgate.netresearchgate.net.
Evaluation of Molecular Interactions and Receptor Flexibility with Related Estrogen Analogs
Promestriene, being a synthetic estrogen analog, interacts with estrogen receptors (ERs), primarily ER alpha and ER beta, which are ligand-activated transcription factors nih.govnih.govbmbreports.orgamherst.edu. The binding of ligands like estradiol or its analogs triggers conformational changes in the receptor, leading to dimerization and translocation to the nucleus where they interact with estrogen response elements (EREs) to modulate gene expression nih.govnih.govbmbreports.orgamherst.edu.
Molecular modeling studies on the binding interactions of various estradiol derivatives with human ER alpha and beta subtypes have shown that while the binding modes are often similar to estradiol, subtle structural differences in the derivatives can lead to distinct interactions and contribute to differential binding affinities plos.org. These studies highlight the importance of the specific chemical structure of estrogen analogs in their interaction with the ligand-binding domain of ERs plos.org.
Fluorescence-based techniques, such as fluorescence polarization spectroscopy and FRET/BRET assays, are employed to study ligand binding affinities and receptor dynamics in vitro bmbreports.orgamherst.edu. These methods can assess how different ligands, including synthetic analogs, bind to ERs and influence receptor dimerization and interaction with cofactors or DNA bmbreports.orgamherst.edu. While specific data on promestriene's molecular interactions and receptor flexibility compared to other analogs from these advanced techniques were not extensively detailed in the search results, the general principles of ER interaction with ligands and the methods used for their study are well-established nih.govnih.govbmbreports.orgamherst.eduplos.org. The differential gene expression and proliferative responses observed in cellular models (Section 5.1) are downstream effects of these initial molecular interactions with the estrogen receptor.
Advanced Methodologies in Promestriene Research
Analytical Chemistry Techniques for Compound Characterization and Quantification
Analytical chemistry plays a vital role in the characterization and quantification of Promestriene, as well as the identification and analysis of its related substances and potential metabolites. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are fundamental in these investigations.
High-Performance Liquid Chromatography (HPLC) for Promestriene and Impurity Profiling
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. In the context of Promestriene research, HPLC is employed for the determination of Promestriene itself and the profiling of its related substances and impurities. A reported HPLC method for Promestriene and its related substances utilizes a Waters Nova-Pak C18 column with a mobile phase composed of phosphate (B84403) buffer (containing 0.01 mol/L diammonium hydrogen phosphate and 0.01 mol/L pentahydrate tetramethylammonium (B1211777) hydroxide, pH 3.0) and methanol (B129727) in a 2:98 ratio. researchgate.netmdpi.com The chromatographic determination is performed at a flow rate of 0.1 mL/min, with detection monitored at 280 nm and the column oven maintained at 30 °C. researchgate.netmdpi.com This method has demonstrated complete separation of Promestriene from impurities and exhibits a good linear calibration curve within the range of 2.0-200 µg/mL with a correlation coefficient of 0.9999. researchgate.netmdpi.com HPLC is a powerful tool for drug impurity characterization, providing precise identification, quantification, and profiling of impurities, thereby ensuring the safety and efficacy of pharmaceutical products. biomedres.us It separates components based on their interactions with the stationary phase and their solubility in the mobile phase, making it particularly useful for analyzing non-volatile and thermally unstable compounds. biomedres.us The high resolution, sensitivity, and versatility of HPLC in analyzing a wide range of compounds are significant advantages in impurity profiling. biomedres.us
Mass Spectrometry for Metabolite Identification and Quantitative Analysis
Mass Spectrometry is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. Coupled with chromatography (LC-MS or GC-MS), it provides a highly sensitive and selective approach for the analysis of complex samples. LC-MS is considered a promising analytical method for the determination of steroids and steroid conjugates due to its sensitivity, specificity, and versatility. nih.gov Mass spectrometric approaches have been fundamental to the identification of metabolites associated with steroid hormones. nih.gov Studies have utilized mass spectrometry to confirm the low systemic activity of Promestriene, even after months of therapeutic doses. researchgate.netresearchgate.net LC-MS/MS and GC-MS/MS methods offer even higher sensitivity and selectivity, making them suitable for the analysis of compounds at trace levels. nih.govmst.dk These techniques are invaluable for identifying and quantifying potential Promestriene metabolites, although detailed specific protocols for Promestriene metabolite analysis were not extensively detailed in the search results.
In Vitro Cell Culture Models for Mechanistic Investigations
In vitro cell culture models are indispensable tools for investigating the cellular and molecular mechanisms of Promestriene. The use of specific cell lines allows researchers to study the compound's effects in a controlled environment.
Application of Estrogen Receptor-Positive Cancer Cell Lines (e.g., MCF-7, T-47D, BT-474)
Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, T-47D, and BT-474, are frequently used to assess the estrogenic activity of compounds like Promestriene. These cell lines express estrogen receptors and are responsive to estrogen stimulation, making them suitable models for studying the potential effects of Promestriene on estrogen-responsive pathways. researchgate.netnih.govresearchgate.netresearchgate.netnih.govchromatographyonline.compmarketresearch.comscirp.orgerkenmenopoz.com Studies have utilized these cell lines to analyze Promestriene's ability to stimulate proliferation and estrogen-responsive gene expression. researchgate.netnih.govnih.govscirp.org For instance, research has investigated the effects of Promestriene on these cell lines in both estrogen-rich and estrogen-deprived conditions. researchgate.netresearchgate.netchromatographyonline.com
Flow Cytometric Analysis for Cell Cycle and Proliferation Assays
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In Promestriene research, flow cytometry, particularly using techniques like CFSE staining, is applied to measure cell proliferation. researchgate.netnih.govresearchgate.netresearchgate.netnih.govchromatographyonline.com CFSE (Carboxyfluorescein succinimidyl ester) is a fluorescent dye that is divided equally between daughter cells upon cell division, allowing for the tracking of cell generations and quantification of proliferation. researchgate.netnih.govresearchgate.net Flow cytometry can also be used for cell cycle analysis by using DNA-binding dyes, which allows for the estimation of the percentages of cells in different phases of the cell cycle (G0/G1, S, G2/M). youtube.comnih.gov This provides insights into how Promestriene might affect cell cycle progression.
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to measure the amount of specific mRNA molecules in a sample, providing insights into gene expression levels. In studies involving Promestriene and ER+ breast cancer cell lines, RT-PCR is utilized to quantify the expression of estrogen-responsive genes. researchgate.netnih.govresearchgate.netresearchgate.netnih.govchromatographyonline.comscirp.org A commonly studied gene in this context is GREB1 (Growth Regulation by Estrogen In Breast Cancer 1), which is known to be activated through estrogen-induced expression and is involved in estrogen receptor alpha expression. researchgate.netnih.govnih.gov By measuring GREB1 mRNA levels using quantitative RT-PCR, researchers can assess the extent to which Promestriene influences estrogen-responsive gene expression in these cell lines. researchgate.netnih.govnih.govscirp.org The comparative threshold cycle number (ΔΔCt) method is often used to quantify the results obtained by real-time RT-PCR, normalizing the gene expression patterns to a housekeeping gene like GAPDH.
Data Table: Effect of Promestriene on GREB1 mRNA Expression in ER+ Breast Cancer Cell Lines
| Cell Line | Promestriene Concentration (pg/ml) | Estradiol (B170435) Concentration (pg/ml) | GREB1 mRNA Expression Level (Relative to Control) | Statistical Significance (p-value) |
| MCF-7 (Estrogen Replete) | 2 | - | Significantly Higher than Estradiol | < 0.0001 researchgate.netnih.govnih.gov |
| BT-474 (Estrogen Replete) | 2 | 2 | Equal to Estradiol | Not significantly different researchgate.netpmarketresearch.com |
| BT-474 (Estrogen Replete) | 7 | - | Significantly More than Estradiol | 0.0016 researchgate.netnih.govnih.gov |
| T-47D (Estrogen Replete) | 2 | - | Significantly Higher than Estradiol | 0.0027 researchgate.netnih.govnih.gov |
| T-47D (Estrogen Depleted) | 7 | - | Significantly Stimulated Compared to Estradiol | < 0.0001 researchgate.netnih.gov |
Detailed Research Findings:
Ex Vivo Tissue Models for Absorption and Local Activity Assessment
Ex vivo tissue models play a significant role in assessing the absorption and local activity of promestriene. These models utilize excised tissues, such as human skin or vaginal mucosa, to simulate the in vivo environment without the complexities of systemic circulation and metabolism. This allows for controlled studies on drug penetration and distribution within specific tissues.
One application of ex vivo models involves studying the percutaneous absorption of promestriene. Research has been conducted using infant foreskin treated with promestriene in an oil-in-water emulsion. These studies characterized the penetration of promestriene into the foreskin over a specific period, demonstrating controlled release properties and higher concentrations in the epidermis compared to the dermis. For instance, one study reported epidermal concentrations more than six times higher than dermal concentrations after 24 hours researchgate.netnih.gov. Apparent promestriene fluxes into and through the skin were also calculated, indicating minimal absorption through the tissue nih.gov. Less than 2% of the initial dose was absorbed within 24 hours in this ex vivo experiment, which is comparable to other topically applied steroids in colloidal systems researchgate.netnih.gov.
Ex vivo models using reconstituted human vaginal epithelium are also employed to investigate the transepithelial permeability of compounds like estradiol, which shares structural similarities with promestriene mdpi.com. These models help assess how well a substance can permeate the vaginal tissue layers, providing insights into its local bioavailability and potential for limited systemic exposure.
These tissue models provide valuable data on the local pharmacokinetics of promestriene, helping to confirm its intended minimal systemic absorption and understand its concentration profile at the site of application.
Computational and In Silico Approaches
Computational and in silico methods are increasingly used in pharmaceutical research to predict drug behavior, identify potential targets, and delineate molecular mechanisms. These approaches leverage computational power and biological databases to gain insights that complement experimental studies.
Network Pharmacology for Therapeutic Target and Pathway Delineation
Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. While specific comprehensive network pharmacology studies solely focused on delineating promestriene's therapeutic targets and pathways were not extensively found, the principles of network pharmacology are relevant to understanding its action.
Promestriene is known to exert its effects by binding to estrogen receptors patsnap.com. Network pharmacology could be applied to map the downstream signaling pathways activated by estrogen receptor binding in target tissues relevant to conditions treated by promestriene, such as vaginal atrophy. This involves integrating data on protein-protein interactions, gene expression profiles, and biological pathways to create a comprehensive network. By analyzing this network, researchers can identify key nodes and pathways influenced by promestriene, providing a broader understanding of its therapeutic effects beyond direct receptor binding.
Studies utilizing network pharmacology for other compounds, such as Fructus sophorae extract used for atrophic vaginitis, illustrate this approach. These studies identify potential therapeutic targets like EGFR, AKT1, ESR1 (Estrogen Receptor 1), and TNF and highlight relevant pathways such as the PI3K/AKT signaling pathway frontiersin.orgfrontiersin.org. Applying similar methodologies to promestriene could reveal a more detailed picture of its molecular interactions and the biological cascades it influences.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking simulations are in silico techniques used to predict the preferred orientation and binding affinity of a ligand (such as promestriene) to a receptor protein (such as the estrogen receptor). This provides insights into the molecular basis of drug-target interaction.
Given that promestriene is a synthetic estrogen analog, molecular docking can be employed to study its binding to estrogen receptors (ERα and ERβ). These simulations predict how promestriene fits into the ligand-binding domain of the receptor and estimate the strength of the interaction based on scoring functions.
While direct molecular docking studies specifically for promestriene were not prominently found in the search results, studies on other estrogens and related compounds illustrate the application of this technique. For example, molecular docking has been used to study the interaction of estradiol and estriol (B74026) with cyclodextrins, investigating the orientation and stability of the resulting inclusion complexes nih.govencyclopedia.pub. Molecular docking has also been used in network pharmacology studies to validate the binding potential between active components of traditional medicines and their predicted protein targets, such as the binding of sophoricoside (B191293) to EGFR, AKT1, and ESR1 frontiersin.orgfrontiersin.org.
Applying molecular docking to promestriene and estrogen receptors would involve obtaining the 3D structures of the receptors (e.g., from the Protein Data Bank) and the 3D structure of promestriene. Docking software would then be used to simulate the binding process and predict the optimal binding poses and corresponding binding energies. These predictions can help explain the potency and selectivity of promestriene for estrogen receptors and inform the design of further experimental studies.
Preclinical Animal Models for Mechanistic Studies (e.g., Ovariectomized Rodent Models)
Preclinical animal models, particularly ovariectomized (OVX) rodent models, are widely used to study the mechanistic effects of hormone deficiency and the therapeutic potential of hormone replacement or modulation. Ovariectomy in rodents simulates the estrogen-deficient state of menopause in women, leading to physiological changes such as vaginal atrophy and bone loss wikipedia.org.
OVX rodent models are valuable for investigating the local effects of promestriene on estrogen-responsive tissues like the vagina. Studies can assess the ability of topically applied promestriene to reverse the atrophic changes in the vaginal epithelium, restore tissue thickness, and improve vaginal health indices in OVX rats or mice. These models allow for the evaluation of histological changes, gene expression patterns, and biochemical markers related to estrogenic activity in the vaginal tissue.
While many studies in OVX rodents focus on systemic estrogen replacement or the effects of ovariectomy on various organ systems like bone and cognition wikipedia.orgnih.govnih.govmdpi.comnih.gov, the OVX model is directly applicable to studying the local impact of promestriene on vaginal atrophy. For instance, a study investigating the therapeutic mechanism of Fructus sophorae extract in atrophic vaginitis used an OVX-induced atrophic vaginitis rat model, comparing the effects of the extract to promestriene cream as a standard treatment frontiersin.orgfrontiersin.org. This demonstrates the utility of the OVX rodent model in evaluating the efficacy of treatments for vaginal atrophy, including promestriene.
These animal models provide in vivo evidence of promestriene's local activity and help elucidate the underlying mechanisms by which it exerts its therapeutic effects on estrogen-deficient tissues.
Future Directions in Promestriene Research
Unexplored Molecular Mechanisms and Underlying Signaling Networks
While promestriene is known to interact with estrogen receptors (ERs), the full spectrum of its molecular mechanisms and the intricate signaling networks it influences remain to be completely elucidated. Research suggests that promestriene may activate cells through alternate signaling pathways, exhibit flexibility in receptor binding for analogs, or increase the expression or sensitivity of estrogen receptors, particularly in estrogen-deprived conditions scirp.orgscirp.org. Future studies could focus on identifying and characterizing these alternate pathways, potentially involving membrane-associated ERs or other non-genomic signaling cascades like the ERK/MAPK and PI3K/AKT pathways, which are known to be involved in estrogen signaling nih.govfrontiersin.orgfrontiersin.org. Understanding the precise interactions of promestriene with ER subtypes (ERα and ERβ) and their downstream effects on target genes and protein networks is crucial. Investigations into how promestriene influences the recruitment of co-activators and co-repressors to ERs could provide insights into its specific transcriptional effects nih.gov. Furthermore, exploring its potential influence on growth factors and their receptors, such as EGFR, which have been implicated in vaginal tissue health and estrogen signaling, could reveal additional facets of its mechanism of action frontiersin.org.
Opportunities for Advanced Preclinical Model Development for Detailed Mechanistic Elucidation
Detailed mechanistic studies of promestriene require sophisticated preclinical models that accurately mimic the human vaginal microenvironment and its response to estrogenic compounds. While ovariectomized animal models, such as rats, have been used to study vaginal atrophy and evaluate the effects of promestriene, there is a need for more advanced models sciengine.com. Future research could focus on developing 3D tissue culture models of vaginal epithelium and stroma, potentially incorporating elements of the microbiome, to better understand the cellular and molecular responses to promestriene in a controlled environment. Organ-on-a-chip technology could offer a platform for studying the complex interactions between promestriene, vaginal tissues, and potentially the local immune system. Furthermore, the development of humanized mouse models with reconstituted human vaginal tissue could provide a more physiologically relevant system for evaluating long-term effects and potential interactions with systemic factors, while still maintaining the benefits of in vivo studies. Such models would facilitate detailed investigations into cellular proliferation, differentiation, and the expression of key genes and proteins in response to promestriene.
Integration of Omics Technologies for Comprehensive Biological Profiling
The application of omics technologies holds significant promise for comprehensively profiling the biological effects of promestriene at a systems level. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of how promestriene influences gene expression, protein synthesis, and metabolic pathways in target tissues humanspecificresearch.orgfrontiersin.orgquanticate.comnih.govmdpi.com. Future studies could utilize transcriptomics (e.g., RNA sequencing) to identify the full repertoire of genes regulated by promestriene in vaginal tissue, potentially revealing novel downstream targets. Proteomics could be employed to quantify changes in protein abundance and post-translational modifications, offering insights into the functional consequences of promestriene exposure frontiersin.org. Metabolomics could help in understanding how promestriene affects the metabolic profile of vaginal cells and the local environment humanspecificresearch.org. The integration of these different omics layers through bioinformatics approaches can help construct comprehensive molecular networks and identify key biological processes influenced by promestriene, potentially uncovering biomarkers of response or identifying subtle systemic effects not detected by traditional methods.
Further Investigations into Epigenetic Regulation of Estrogen Responsiveness by Promestriene
Epigenetic mechanisms, such as DNA methylation and histone modifications, play a critical role in regulating gene expression and estrogen responsiveness nih.govmdpi.comfrontiersin.org. Research suggests that epigenetic regulation of estrogen responsiveness is a potential treatment target, particularly in the context of hormone therapy resistance in certain cancers scirp.orgscirp.org. Future research should delve deeper into how promestriene might influence epigenetic modifications in vaginal tissue. Studies could investigate the effect of promestriene on DNA methylation patterns, particularly in the promoter regions of estrogen-responsive genes and ER genes themselves mdpi.comfrontiersin.org. Analyzing histone modification profiles (e.g., acetylation, methylation) in response to promestriene could reveal how it alters chromatin structure and accessibility to transcription factors nih.govmdpi.com. Given the potential for epigenetic changes to have long-lasting effects, understanding promestriene's influence on these mechanisms is crucial for a complete picture of its biological activity and potential long-term implications. Techniques such as ChIP-seq and ATAC-seq could be employed to map ER binding sites and assess chromatin accessibility in response to promestriene, providing detailed insights into its epigenetic regulatory role.
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying Promestriene’s tissue-specific estrogenic activity while minimizing systemic absorption?
- Methodological Answer : Use in vitro models such as estrogen receptor (ER)-positive cell lines (e.g., MCF-7 breast cancer cells) to assess receptor binding affinity and transcriptional activity. Include controls for non-specific binding and compare results to systemic estradiol. For in vivo models, prioritize localized administration (e.g., vaginal epithelium in ovariectomized rodents) to mimic clinical use. Measure serum estradiol levels post-application to confirm minimal systemic absorption . Experimental protocols should adhere to reproducibility standards, including detailed numerical methods and statistical validation of dose-response relationships .
Q. How should researchers design controlled trials to evaluate Promestriene’s efficacy in treating vaginal atrophy without confounding systemic hormonal effects?
- Methodological Answer : Implement double-blind, placebo-controlled trials with strict inclusion criteria (e.g., postmenopausal women with confirmed vaginal atrophy). Use validated endpoints like the Vaginal Health Index (VHI) and histological analysis of epithelial thickness. Ensure blinding by matching placebo and Promestriene formulations in appearance, texture, and application protocol. Statistical analysis should include logistic regression models to account for center effects, as demonstrated in recent clinical trials . Follow ethical guidelines for human subject research, including informed consent and IRB approval .
Q. What analytical methods are critical for validating Promestriene’s chemical purity and stability in preclinical formulations?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection to quantify Promestriene concentrations and identify degradation products. Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, especially for the propoxy and methoxy substituents. Stability studies should follow ICH guidelines, testing under varying temperatures (-20°C to 25°C) and storage durations. Report all data in tables with standard deviations and p-values to ensure transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions between Promestriene’s reported minimal systemic absorption in clinical studies and its potential proliferative effects in estrogen-sensitive tissues observed in vitro?
- Methodological Answer : Conduct pharmacokinetic studies using mass spectrometry to quantify Promestriene and metabolites in serum and local tissues. Compare results across species (e.g., rodents vs. humans) and administration routes. Use RNA sequencing in in vitro models to identify tissue-specific ER activation pathways. Apply meta-analysis techniques to reconcile clinical and preclinical data, emphasizing variables like dosage, application frequency, and interindividual variability in drug metabolism .
Q. What strategies optimize Promestriene’s formulation for enhanced local efficacy while maintaining low systemic bioavailability?
- Methodological Answer : Test lipid-based nanoemulsions or mucoadhesive gels to prolong vaginal residence time. Use Franz diffusion cells to measure drug permeation across ex vivo human vaginal mucosa. Pair these with in vivo imaging to track localized vs. systemic distribution. Validate findings using multivariate analysis to identify formulation variables (e.g., particle size, pH) that correlate with efficacy and safety .
Q. How should longitudinal studies be structured to assess Promestriene’s long-term safety in populations with hormone-sensitive conditions (e.g., breast cancer survivors)?
- Methodological Answer : Design prospective cohort studies with nested case-control analysis. Monitor serum hormone levels, ER expression in biopsy samples, and recurrence rates over ≥5 years. Integrate patient-reported outcomes (PROs) via standardized questionnaires to capture subjective symptoms. Use Cox proportional hazards models to adjust for confounders like adjuvant therapies. Ethical considerations must include rigorous risk-benefit assessments and oncology collaboration .
Q. What computational approaches can predict Promestriene’s interactions with non-canonical estrogen receptors (e.g., GPER1) or cytochrome P450 enzymes?
- Methodological Answer : Apply molecular docking simulations to model Promestriene’s binding affinity to GPER1 and compare it to estradiol. Validate predictions with surface plasmon resonance (SPR) assays. For metabolic interactions, use hepatic microsome assays coupled with LC-MS/MS to identify CYP450 isoforms involved in Promestriene metabolism. Publish raw datasets and code in supplementary materials to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
